3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one
Overview
Description
3,4-Dihydropyrazino[1,2-a]benzimidazol-1(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused ring system that combines elements of pyrazine and benzimidazole, making it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid can yield benzimidazole derivatives . Another approach involves the use of vinyl selenones in a Michael addition-cyclization cascade, which is both cost-effective and eco-friendly .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. The use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydropyrazino[1,2-a]benzimidazol-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituents being introduced, but typical reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
3,4-Dihydropyrazino[1,2-a]benzimidazol-1(2H)-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its unique structure allows it to interact with biological targets, offering potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the core structure .
Comparison with Similar Compounds
Benzimidazole: A simpler structure that serves as a core for many pharmaceutical agents.
Pyrazine: Another heterocyclic compound with a similar ring structure.
Indole Derivatives: Compounds like 3,4-dihydropyrazino[1,2-a]indol-1(2H)-ones share structural similarities and biological activities.
Uniqueness: 3,4-Dihydropyrazino[1,2-a]benzimidazol-1(2H)-one stands out due to its fused ring system, which combines the properties of both pyrazine and benzimidazole. This unique structure allows for diverse chemical modifications and a wide range of biological activities, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
3,4-dihydro-2H-pyrazino[1,2-a]benzimidazol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-10-9-12-7-3-1-2-4-8(7)13(9)6-5-11-10/h1-4H,5-6H2,(H,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSOTIPEODPZTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3N=C2C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648213 | |
Record name | 3,4-Dihydropyrazino[1,2-a]benzimidazol-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51052-05-2 | |
Record name | 3,4-Dihydropyrazino[1,2-a]benzimidazol-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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